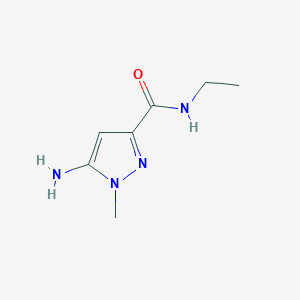

5-amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-ethyl-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3-9-7(12)5-4-6(8)11(2)10-5/h4H,3,8H2,1-2H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNJHZSRYADKID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NN(C(=C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 1-methyl-5-amino-pyrazole with ethyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbonyl carbon of ethyl chloroformate, forming the desired carboxamide product .

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the product while minimizing the reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Amines and other reduced forms of the carboxamide group.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-Inflammatory Properties

One of the primary applications of 5-amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide is its use as an anti-inflammatory agent. Research indicates that compounds within this class exhibit potent anti-inflammatory effects, which can be quantified through various experimental models.

Case Study: In Vivo Anti-Inflammatory Activity

A study evaluated the anti-inflammatory effects of several pyrazole derivatives, including 5-amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide. The methodology involved measuring the diameter of inflamed paws in rat models. Results showed a significant reduction in inflammation compared to control groups, demonstrating the compound's efficacy in reducing inflammatory responses .

| Compound | Dose (mg/kg) | Percent Inhibition |

|---|---|---|

| 5-Amino-N-Ethyl-1-Methyl-1H-Pyrazole | 100 | 72% |

| Phenylbutazone | 75 | 51% |

| Control | - | 0% |

Neuropharmacological Applications

Recent studies have highlighted the potential of pyrazole derivatives, including 5-amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide, as candidates for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. These compounds have shown affinity for trace amine-associated receptors (TAARs), which are implicated in various neurological functions.

Case Study: Targeting TAARs

In a study focusing on the interaction between pyrazole derivatives and TAARs, it was found that 5-amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide exhibited partial agonist activity at TAAR1. This suggests a potential role in modulating neurotransmitter systems associated with attention deficit hyperactivity disorder (ADHD) and stress-related disorders .

Synthesis and Derivative Development

The synthesis of 5-amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide has been explored extensively to enhance its pharmacological properties. Various synthetic routes have been developed to create derivatives with improved efficacy and reduced side effects.

Synthesis Overview

Research has documented multiple synthetic pathways for producing this compound and its derivatives, emphasizing the importance of substituent position on biological activity. For instance, modifications to the pyrazole ring can significantly impact the compound's affinity for biological targets .

| Synthesis Method | Yield (%) | Comments |

|---|---|---|

| One-pot diazotization | 85 | High efficiency |

| Electrophilic substitution | 70 | Moderate efficiency |

| Condensation reactions | 90 | Preferred method |

Mechanism of Action

The mechanism of action of 5-amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxamide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrazole-3-carboxamides

Physicochemical Properties

Table 2: Key Physicochemical Data

- The amino group at position 5 in the target compound likely enhances water solubility compared to nitro () or trifluoromethyl () substituents.

- Bulky substituents (e.g., 4-ethoxyphenyl in ) reduce solubility but may improve lipid membrane penetration.

Biological Activity

5-Amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide (CAS No. 1856046-18-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

5-Amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide features a pyrazole ring with an amino group and a carboxamide functional group. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for drug development.

The biological activity of 5-amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit enzymes involved in inflammatory pathways, which could be beneficial in treating inflammatory diseases.

- Modulation of Receptor Activity: It may act as a partial agonist for certain receptors, influencing neurotransmitter systems related to mood and cognition.

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. In vitro studies demonstrate that 5-amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide can inhibit the proliferation of various cancer cell lines, including breast and lung cancers.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15 |

| NCI-H520 (Lung) | 20 |

| SNU-16 (Gastric) | 25 |

These findings suggest that the compound might be effective in targeting cancer cells while sparing normal cells, potentially reducing side effects associated with traditional chemotherapy.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammatory markers in cell-based assays. For instance, it was found to significantly lower IL-6 secretion in rat models, indicating its potential as an anti-inflammatory agent.

Case Studies and Research Findings

A study published in the European Journal of Medicinal Chemistry explored a series of pyrazole derivatives, including 5-amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide, focusing on their inhibitory effects on fibroblast growth factor receptors (FGFRs). The representative compounds demonstrated nanomolar activities against FGFRs, which are implicated in various cancers. The study highlighted:

- Covalent Binding: The ability of these compounds to irreversibly bind to FGFRs enhances their therapeutic efficacy.

Summary of Findings from Recent Studies

- Anticancer Potential: Significant inhibition of cancer cell proliferation across multiple types.

- Anti-inflammatory Activity: Reduction in pro-inflammatory cytokines like IL-6.

- Targeting FGFRs: Effective against both wild-type and mutant forms, addressing drug resistance issues.

Pharmacokinetics

Understanding the pharmacokinetic profile of 5-amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics, although further research is needed to fully elucidate its metabolism and excretion pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 5-amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide?

- Methodological Answer : The compound is typically synthesized via condensation reactions starting from pyrazole derivatives. For example, the amino group in 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester can react with acid anhydrides, acid chlorides, or phenyl dithiocarbamates to introduce substituents at the 5-position . Post-synthesis, purification involves column chromatography, followed by characterization using IR, ¹H-NMR, and mass spectrometry. Elemental analysis ensures purity (>95%) .

Q. How is the compound characterized structurally and chemically post-synthesis?

- Methodological Answer : Structural elucidation relies on spectroscopic techniques:

- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- ¹H-NMR : Confirms substituent positions (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH₃ and δ 3.3–3.5 ppm for CH₂) .

- Mass spectrometry : Determines molecular ion peaks (e.g., [M+H]+ for molecular weight validation).

Purity is verified via elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What in vitro assays are used to evaluate its pharmacological activity?

- Methodological Answer : Common assays include:

- Analgesic activity : Tail-flick or hot-plate tests in rodents, measuring latency to pain response .

- Anti-inflammatory activity : Carrageenan-induced paw edema model, with compound efficacy compared to indomethacin .

- Enzyme inhibition : Fluorescence-based assays for COX-2 or other targets, using IC₅₀ values to quantify potency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of the compound across studies?

- Methodological Answer : Discrepancies may arise from variations in synthesis purity, assay conditions, or structural analogs. Steps to address this include:

- Reproducibility checks : Re-synthesize the compound using documented protocols (e.g., anhydride condensation ).

- Assay standardization : Use positive controls (e.g., indomethacin for anti-inflammatory assays) and validate cell lines/pH conditions .

- Structural analogs : Compare activities of derivatives (e.g., N-ethyl vs. N-phenyl carboxamides) to identify critical substituents .

Q. What computational strategies predict the compound’s target interactions and binding affinity?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to dock the compound into target proteins (e.g., COX-2 or CB1 receptors). Validate with co-crystallized ligands .

- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

- MD simulations : Run 100-ns simulations to assess binding stability and identify key residue interactions (e.g., hydrogen bonds with Thr373 or hydrophobic contacts) .

Q. How can the pharmacokinetic properties of the compound be optimized for in vivo studies?

- Methodological Answer :

- Lipophilicity adjustment : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance membrane permeability, measured via logD (octanol/water partition) .

- Metabolic stability : Conduct microsomal stability assays (e.g., rat liver microsomes) to identify metabolic hotspots (e.g., ethyl group oxidation) .

- Prodrug design : Mask polar groups (e.g., amide) with ester prodrugs to improve oral bioavailability .

Data Analysis and Validation

Q. How can NMR spectroscopy differentiate tautomeric forms of pyrazole carboxamide derivatives?

- Methodological Answer :

- ¹H-NMR : Compare chemical shifts of NH protons in DMSO-d₆. Tautomers exhibit distinct NH signals (e.g., 10–12 ppm for enol vs. 8–9 ppm for keto forms) .

- 13C-NMR : Carbonyl carbons (C=O) show downfield shifts (~170 ppm) in keto forms, while enol tautomers display upfield shifts (~160 ppm) .

Q. What strategies validate the compound’s selectivity in multi-target pharmacological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.